molecular formula C14H9NO7 B14377777 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid CAS No. 88086-68-4

2-(4-Carboxyphenoxy)-5-nitrobenzoic acid

Cat. No.: B14377777
CAS No.: 88086-68-4
M. Wt: 303.22 g/mol
InChI Key: MHKGKOKORYRAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is an organic compound that features both carboxylic acid and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-nitroisophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)-5-aminobenzoic acid.

    Reduction: 2-(4-Carboxyphenoxy)-5-nitrobenzyl alcohol.

    Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and potential applications in various fields. The nitro group, in particular, enhances its ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in coordination chemistry and materials science.

Properties

CAS No.

88086-68-4

Molecular Formula

C14H9NO7

Molecular Weight

303.22 g/mol

IUPAC Name

2-(4-carboxyphenoxy)-5-nitrobenzoic acid

InChI

InChI=1S/C14H9NO7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(15(20)21)7-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)

InChI Key

MHKGKOKORYRAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.